Octyl Orlistat

Overview

Description

Orlistat is used together with a reduced-calorie diet to help you lose weight and to help keep the lost weight from returning . It is also used in overweight people who may also have diabetes, high blood pressure, high cholesterol, or heart disease .

Synthesis Analysis

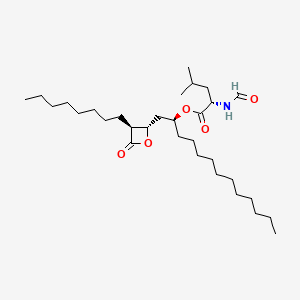

Orlistat is a chemically synthesized hydrogenated derivative of lipstatin, a natural product of Streptomyces toxytrycini . In syntheses of octyl caprylate, octyl caprate, and octyl laurate, conversions higher than 90% were achieved .Molecular Structure Analysis

The molecular formula of Octyl Orlistat is C31H57NO5 . The crystal structure of the thioesterase domain of FAS inhibited by Orlistat was determined at 2.3-A resolution .Chemical Reactions Analysis

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . It inhibits digestion by gastric and pancreatic lipases by competitively binding to their active sites, thus reducing intraluminal hydrolysis of triglycerides and absorption of dietary fat by approximately 30% .Physical And Chemical Properties Analysis

Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol .Scientific Research Applications

Anti-Atherogenic Effects

Octyl Orlistat has been studied for its potential anti-atherosclerotic effects. Research indicates that it can improve lipid profiles and increase antioxidant enzymes, which may reduce the progression of atherosclerosis . This application is particularly relevant in the context of obesity-induced vascular oxidative stress.

Sterol Metabolism Modulation

In the field of endocrinology, Octyl Orlistat has been shown to affect sterol metabolism. It can lead to decreased metabolic signatures of serum sterols, which plays a crucial role in the process of endothelial dysfunction and atherosclerosis . This is significant for patients with cardiovascular diseases.

Analytical Chemistry and Quality Control

Octyl Orlistat’s stability and quantification in pharmaceutical formulations are critical for quality control. The development of RP-HPLC methods for its estimation in various formulations ensures the reliability and efficacy of Orlistat-containing medications .

Weight Management in Type 2 Diabetes

Clinical studies have demonstrated the efficacy of Octyl Orlistat in weight management for overweight and obese patients with insulin-treated type 2 diabetes. It has shown to improve glycemic control and cardiovascular disease risk factors .

Obesity Research

Octyl Orlistat is used in obesity research as a pancreatic lipase inhibitor. It acts locally in the gastrointestinal tract to inhibit lipase, which is essential for the breakdown of fats. This application is vital for understanding and managing obesity .

Pharmaceutical Formulation Development

The compound’s properties are leveraged in the development of solid dispersions and other formulations. Its high specificity for estimation in the presence of various degradation products and formulation excipients is advantageous for pharmaceutical sciences .

Mechanism of Action

Target of Action

Octyl Orlistat primarily targets gastric and pancreatic lipases . These lipases play a crucial role in the digestion of dietary fat by breaking down triglycerides into absorbable free fatty acids and monoglycerides .

Mode of Action

Octyl Orlistat acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, Octyl Orlistat partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoacylglycerides and free fatty acids .

Biochemical Pathways

The inhibition of lipase enzymes by Octyl Orlistat affects the metabolism of dietary fats . The compound prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides . This results in a decrease in the absorption of dietary fats, thereby reducing caloric intake .

Pharmacokinetics

Octyl Orlistat exhibits minimal absorption, making it primarily excreted via the feces . Accumulation of Octyl Orlistat is minimal in both short-and long-term studies . Because Octyl Orlistat is minimally absorbed, it has a generally favorable drug-interaction profile .

Result of Action

The primary result of Octyl Orlistat’s action is the reduction of dietary fat absorption , which aids in weight reduction and maintenance . By inhibiting the absorption of dietary fats, Octyl Orlistat reduces caloric intake, which can lead to weight loss .

Action Environment

The action of Octyl Orlistat is influenced by the presence of dietary fats in the gastrointestinal tract. The compound’s efficacy in inhibiting fat absorption is dependent on the presence of fat in the diet . Therefore, the environment, specifically the diet of the individual, plays a significant role in the compound’s action, efficacy, and stability.

Future Directions

The effectiveness of orlistat in promoting weight loss is definite but modest . Pooled data from clinical trials suggest that people given orlistat in addition to lifestyle modifications, such as diet and exercise, lose about 2–3 kilograms (4–7 lb) more than those not taking the drug over the course of a year . Future research should focus on the effect of lifestyle modifications, side effects, and drug interactions .

properties

IUPAC Name |

[(2S)-1-[(2S,3S)-3-octyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVBRBCSILZWFP-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858246 | |

| Record name | (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl Orlistat | |

CAS RN |

1243011-56-4 | |

| Record name | (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)